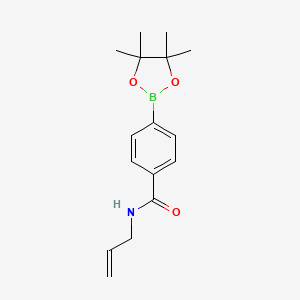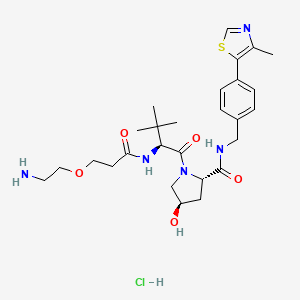
1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an isobutoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the use of bromine, chlorine, and fluorine sources in the presence of catalysts to achieve selective halogenation. The isobutoxy group can be introduced through etherification reactions using isobutanol and appropriate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling with arylboronic esters to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki Coupling: Palladium catalysts and arylboronic esters are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Biphenyl Derivatives: Formed through coupling reactions.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution
Scientific Research Applications
1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms and isobutoxy group influence the reactivity and selectivity of the compound in various reactions. The compound can form intermediates that undergo further transformations, leading to the desired products .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Lacks the isobutoxy group but shares similar halogenation patterns.
1-Bromo-4-chloro-3-fluoro-2-isobutoxybenzene: Differently positioned halogen atoms.
Uniqueness: 1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to other polyhalo substituted benzenes .
Properties
Molecular Formula |
C10H11BrClFO |
|---|---|
Molecular Weight |
281.55 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c1-6(2)5-14-10-8(12)4-3-7(11)9(10)13/h3-4,6H,5H2,1-2H3 |
InChI Key |
UMXCZVZDDJAKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




palladium(II)](/img/structure/B14031108.png)
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)







![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)

![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)
